3-(Dimethylamino)-4-hydroxybenzamide
Description
3-(Dimethylamino)-4-hydroxybenzamide is a benzamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzamide core. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The hydroxyl and dimethylamino groups enhance solubility and hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(dimethylamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-5-6(9(10)13)3-4-8(7)12/h3-5,12H,1-2H3,(H2,10,13) |
InChI Key |
QBSDOIGRRNGAFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 3-(Dimethylamino)phenol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing 3-(Dimethylamino)phenol and benzoyl chloride in a suitable solvent like toluene or dichloromethane.
Reaction Conditions: Maintaining the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.
Purification: Isolating the product through filtration, washing, and recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-(Dimethylamino)-4-hydroxybenzamide with structurally related compounds, supported by experimental and computational data.
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Antibacterial Activity: The fluorophenyl Schiff base derivative (N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide) demonstrated significant antibacterial and anti-permeable properties in vitro, attributed to its electron-withdrawing fluorine atom and planar Schiff base structure, which enhance membrane interaction .
- Enzyme Inhibition: Compound 71 (2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)-benzamide) exhibited potent histone deacetylase (HDAC) inhibitory activity, likely due to the trifluoromethyl group increasing lipophilicity and target affinity .
- Crystal Structure and Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide (a hydrazide analog) showed strong intermolecular hydrogen bonds (N-H···O and O-H···N) in its crystal lattice, stabilizing its solid-state structure. This contrasts with the hydroxyl group in this compound, which may form weaker hydrogen bonds due to steric hindrance from the dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
